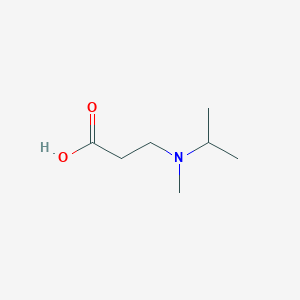

3-(Isopropyl(methyl)amino)propanoic acid

Overview

Description

“3-(Isopropyl(methyl)amino)propanoic acid” is a compound that is not well-documented in the literature. It is a derivative of propanoic acid, which is a common organic compound . The compound has an isopropyl and a methyl group attached to an amino group, which is then attached to the propanoic acid .

Scientific Research Applications

Hydrogen Bonding and Structural Studies

A study by Podjed and Modec (2022) on amino alcohols, including derivatives similar to 3-(Isopropyl(methyl)amino)propanoic acid, revealed insights into hydrogen bonding and polymorphism when reacted with quinaldinate. The research focused on the structural analysis of salts formed from such reactions, highlighting the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the distinct connectivity motifs of the compounds. This study emphasizes the structural diversity and complexity of amino alcohol salts, contributing to a deeper understanding of their potential applications in scientific research (Podjed & Modec, 2022).

Modification and Skin Permeability Enhancement

Ossowicz-Rupniewska et al. (2022) explored the modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters, aiming to enhance skin permeability. This research underscores the impact of chemical modifications on the drug's properties, potentially leading to more effective therapeutic agents with improved delivery characteristics (Ossowicz-Rupniewska et al., 2022).

Asymmetric Synthesis Applications

The work of Narsaiah and Kumar (2011) on the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate showcases the utility of hydrolytic kinetic resolution methods in achieving enantiopure compounds. This methodological approach demonstrates the compound's relevance in scientific research, particularly in the synthesis of pharmacologically active substances (Narsaiah & Kumar, 2011).

Surface Chemistry and Molecular Orientation

Research by Kataoka and Cremer (2006) investigated the orientation of isopropyl groups at the liquid/vapor interface in 2-propanol/water mixtures through vibrational sum frequency spectroscopy. Their findings provide insights into molecular orientation and its relationship with bulk properties, which could have implications for understanding solvent behaviors and enhancing reaction conditions in various scientific applications (Kataoka & Cremer, 2006).

Biodegradation and Environmental Impact

Shi et al. (2017) synthesized and characterized a novel polyaspartic acid derivative with applications in scale and corrosion inhibition, demonstrating significant biodegradability. This research highlights the potential environmental benefits of using biodegradable compounds in industrial processes, contributing to the development of more sustainable practices (Shi et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to interact with their targets, leading to a variety of changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to influence a variety of biological processes . For example, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve blood glucose and increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Result of Action

Indole derivatives, which share structural similarities with this compound, have been found to exhibit a variety of biological activities . For instance, indole-3-propionic acid has been shown to attenuate diastolic dysfunction, metabolic remodeling, oxidative stress, inflammation, gut microbiota dysbiosis, and intestinal epithelial barrier damage in a mouse model of heart failure with preserved ejection fraction .

Action Environment

It’s worth noting that the gut microbiota, diet, and other environmental factors can significantly influence the synthesis and action of gut microbiota-derived metabolites .

Biochemical Analysis

Biochemical Properties

3-(Isopropyl(methyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research enzymes, indicating its potential role in protein modification and signaling pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the phosphorylation levels of certain proteins, thereby altering cell signaling dynamics . Additionally, it has been noted to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby modulating their activity . Furthermore, it can influence gene expression by binding to DNA or interacting with transcriptional machinery, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to influence the activity of enzymes involved in amino acid biosynthesis and degradation . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical and cellular effects, as it needs to reach specific sites within the cell to exert its function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes and functions.

Properties

IUPAC Name |

3-[methyl(propan-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)8(3)5-4-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGOTIIKBRFGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)